molecular formula C15H16O2 B1604951 1,3-Diphenoxypropane CAS No. 726-44-3

1,3-Diphenoxypropane

Cat. No.: B1604951
CAS No.: 726-44-3
M. Wt: 228.29 g/mol
InChI Key: HZIVULLSUOJNPX-UHFFFAOYSA-N
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Description

1,3-Diphenoxypropane is an organic compound with the molecular formula C15H16O2. It consists of a propane backbone with phenoxy groups attached to the first and third carbon atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenoxypropane can be synthesized through several methods, one of the most common being the Williamson ether synthesis. This method involves the reaction of 1,3-dibromopropane with phenol in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

Br-CH2-CH2-CH2-Br+2PhOHPhO-CH2-CH2-CH2-OPh+2HBr\text{Br-CH}_2\text{-CH}_2\text{-CH}_2\text{-Br} + 2 \text{PhOH} \rightarrow \text{PhO-CH}_2\text{-CH}_2\text{-CH}_2\text{-OPh} + 2 \text{HBr} Br-CH2​-CH2​-CH2​-Br+2PhOH→PhO-CH2​-CH2​-CH2​-OPh+2HBr

The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to enhance efficiency and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature and pressure conditions to maximize output and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenoxypropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy groups with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Phenoxyacetic acid, phenoxypropanone.

    Reduction: 1,3-diphenoxypropanol, 1,3-diphenylpropane.

    Substitution: 1,3-diaminopropane derivatives, 1,3-dithiopropane derivatives.

Scientific Research Applications

1,3-Diphenoxypropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, including plasticizers, surfactants, and resins.

Mechanism of Action

The mechanism by which 1,3-diphenoxypropane exerts its effects depends on the specific reaction or application. In general, the phenoxy groups can participate in various chemical reactions due to their electron-donating properties, which influence the reactivity of the propane backbone. The molecular targets and pathways involved are typically related to the formation of new chemical bonds or the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenoxyethane: Similar structure but with an ethane backbone instead of propane.

    1,4-Diphenoxybutane: Similar structure but with a butane backbone.

    1,3-Diphenylpropane: Similar backbone but with phenyl groups instead of phenoxy groups.

Uniqueness

1,3-Diphenoxypropane is unique due to its specific arrangement of phenoxy groups on a propane backbone, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where the stability and reactivity of the phenoxy groups are advantageous.

Properties

IUPAC Name

3-phenoxypropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIVULLSUOJNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222924
Record name Benzene, 1,1'-(1,3-propanediylbis(oxy))bis-
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726-44-3
Record name 1,1′-[1,3-Propanediylbis(oxy)]bis[benzene]
Source CAS Common Chemistry
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Record name Benzene, 1,1'-(1,3-propanediylbis(oxy))bis-
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Record name NSC6801
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Record name Benzene, 1,1'-(1,3-propanediylbis(oxy))bis-
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Record name 1,3-DIPHENOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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